molecular formula C22H22N2O3 B2883715 N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034536-88-2

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2883715
CAS No.: 2034536-88-2
M. Wt: 362.429
InChI Key: JTYVULIWZNUQKL-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is an organic compound belonging to the class of heterocyclic compounds

Mechanism of Action

Target of Action

Similar compounds with a furan-2-yl and pyridin-3-yl structure have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps. One common route starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of furan, pyridine, and oxane rings, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(8-11-26-12-9-22)19-5-2-1-3-6-19)24-15-17-13-18(16-23-14-17)20-7-4-10-27-20/h1-7,10,13-14,16H,8-9,11-12,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVULIWZNUQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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